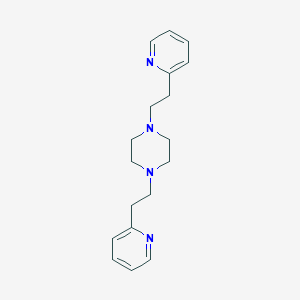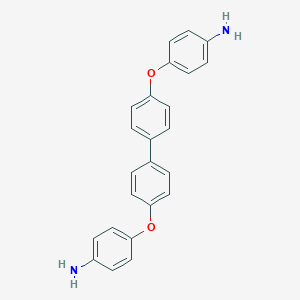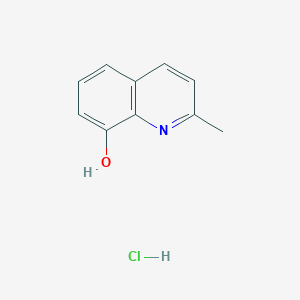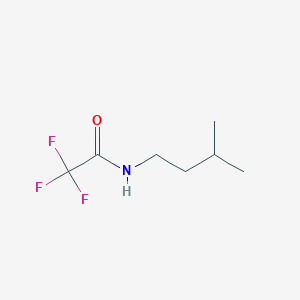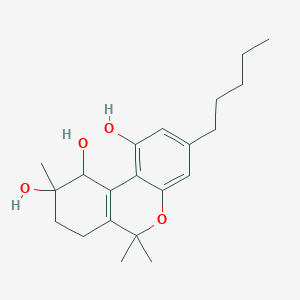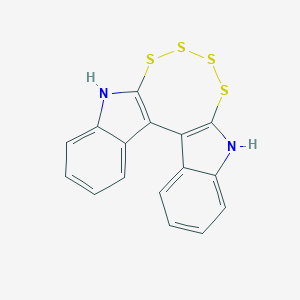
3,3'-Diindolyl-2,2'-tetrasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3’-Diindolyl-2,2’-tetrasulfide’ (DIM-TS) is a sulfur-containing compound that is derived from the natural plant compound, indole-3-carbinol (I3C). DIM-TS has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.
Mecanismo De Acción
The anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide are attributed to its ability to modulate various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3,3'-Diindolyl-2,2'-tetrasulfide also activates the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
3,3'-Diindolyl-2,2'-tetrasulfide has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. 3,3'-Diindolyl-2,2'-tetrasulfide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 3,3'-Diindolyl-2,2'-tetrasulfide also exhibits potent anti-oxidative effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using 3,3'-Diindolyl-2,2'-tetrasulfide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions for the research on 3,3'-Diindolyl-2,2'-tetrasulfide include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the identification of its molecular targets and mechanisms of action.
Conclusion:
In conclusion, 3,3'-Diindolyl-2,2'-tetrasulfide is a sulfur-containing compound derived from I3C that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of 3,3'-Diindolyl-2,2'-tetrasulfide involves the treatment of I3C with sulfur and a reducing agent under specific conditions. 3,3'-Diindolyl-2,2'-tetrasulfide exhibits anti-cancer effects by modulating various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide also has several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. While there are limitations to using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.
Métodos De Síntesis
3,3'-Diindolyl-2,2'-tetrasulfide is synthesized from I3C through a series of chemical reactions. The process involves the treatment of I3C with sulfur and a reducing agent, such as sodium borohydride or sodium sulfide, under specific conditions. The resulting product is then purified using column chromatography to obtain pure 3,3'-Diindolyl-2,2'-tetrasulfide.
Aplicaciones Científicas De Investigación
3,3'-Diindolyl-2,2'-tetrasulfide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported the anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide in various cancer cell lines, including breast, prostate, and lung cancer cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
Propiedades
Número CAS |
13839-92-4 |
|---|---|
Nombre del producto |
3,3'-Diindolyl-2,2'-tetrasulfide |
Fórmula molecular |
C16H10N2S4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
Clave InChI |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Otros números CAS |
13839-92-4 |
Sinónimos |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



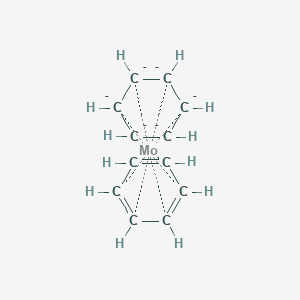
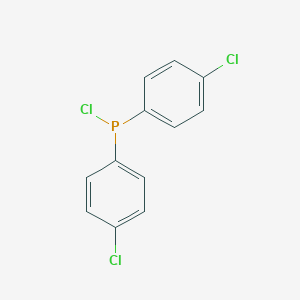
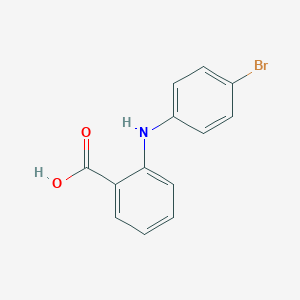
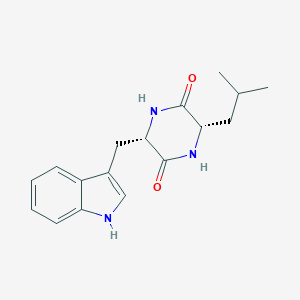
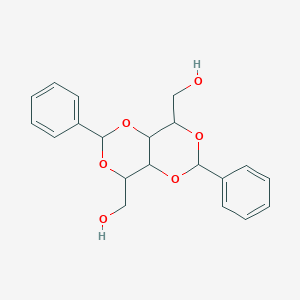
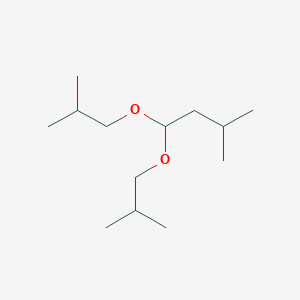
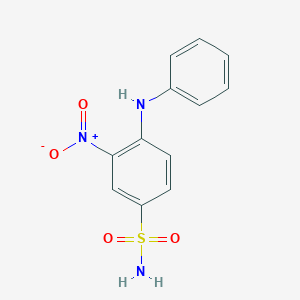
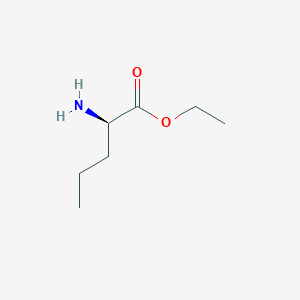
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
